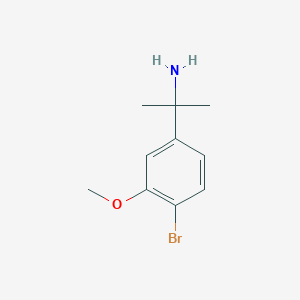

2-(4-Bromo-3-methoxyphenyl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Bromo-3-methoxyphenyl)propan-2-amine” is a chemical compound with the CAS Number: 1514221-32-9 . It has a molecular weight of 244.13 . The compound is typically in powder form .

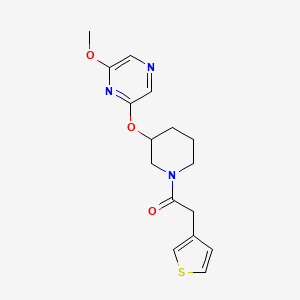

Molecular Structure Analysis

The InChI code for “2-(4-Bromo-3-methoxyphenyl)propan-2-amine” is1S/C10H14BrNO.ClH/c1-10(2,12)7-4-5-8(11)9(6-7)13-3;/h4-6H,12H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

“2-(4-Bromo-3-methoxyphenyl)propan-2-amine” is a powder . It has a molecular weight of 244.13 .Scientific Research Applications

Enzymatic Strategies for Synthesis

Researchers developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, valuable precursors to antimicrobial agents like Levofloxacin. This approach utilized biotransamination and kinetic resolutions, highlighting the compound's role in producing medically relevant substances (Mourelle-Insua et al., 2016).

Optical Active Intermediate Synthesis

A study presented a simple route to synthesize (R)-1-(4-Methoxyphenyl)propan-2-amine, an optical active intermediate for (R,R)-formoterol, from d-alanine. This work underscores the utility of such compounds in synthesizing active pharmaceutical ingredients (Fan et al., 2008).

Material Modification and Medical Applications

Research on poly vinyl alcohol/acrylic acid hydrogels modified through condensation with amine compounds showed improved thermal stability and significant antibacterial and antifungal activities. This application demonstrates the role of amine-functionalized materials in medical and pharmaceutical fields (Aly & El-Mohdy, 2015).

Excited-state Intermolecular Proton Transfer

A study on benzidine fragments of organic chromophores revealed their ability to undergo excited-state intermolecular proton transfer, illustrating the compound's application in understanding and designing materials with specific optical properties (Qin et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds are known to interact with various receptors and enzymes in the body, influencing biochemical pathways .

Mode of Action

It’s worth noting that similar compounds are often involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been implicated in various biochemical reactions, including carbon-carbon bond formation via the suzuki–miyaura coupling .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on their chemical structure and the physiological conditions of the body .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of 2-(4-Bromo-3-methoxyphenyl)propan-2-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific physiological conditions of the body .

properties

IUPAC Name |

2-(4-bromo-3-methoxyphenyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAANMLMUSLSRMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)Br)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-3-methoxyphenyl)propan-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid](/img/structure/B2930836.png)

![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate](/img/structure/B2930844.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2930849.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2930851.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2930856.png)

![4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2930857.png)